1-Methyl-1H-imidazole-2-carbaldehyde oxime
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Overview
Description
1-Methyl-1H-imidazole-2-carbaldehyde oxime is a heterocyclic compound that features an imidazole ring substituted with a hydroxyimino group at the 2-position and a methyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1H-imidazole-2-carbaldehyde oxime typically involves the reaction of 1-methylimidazole with an appropriate oxime precursor. One common method is the condensation of 1-methylimidazole with hydroxylamine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the hydroxyimino group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1H-imidazole-2-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the hydroxyimino group can yield amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups into the imidazole ring .
Scientific Research Applications
1-Methyl-1H-imidazole-2-carbaldehyde oxime has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 1-Methyl-1H-imidazole-2-carbaldehyde oxime involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity. The imidazole ring can interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: A simpler imidazole derivative with a methyl group at the 1-position.
2-Methylimidazole: An imidazole derivative with a methyl group at the 2-position.
2-(Hydroxymethyl)-1-methylimidazole: An imidazole derivative with a hydroxymethyl group at the 2-position.
Uniqueness
1-Methyl-1H-imidazole-2-carbaldehyde oxime is unique due to the presence of the hydroxyimino group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with molecular targets, making the compound valuable in various research and industrial applications .
Properties
Molecular Formula |
C5H7N3O |
---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
N-[(1-methylimidazol-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C5H7N3O/c1-8-3-2-6-5(8)4-7-9/h2-4,9H,1H3 |
InChI Key |
UOXZSCQNOHAHIM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C=NO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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